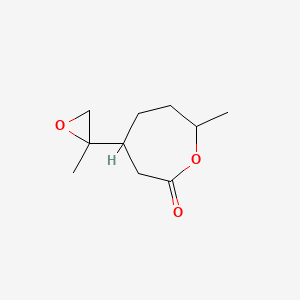
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one is a chemical compound with the molecular formula C10H16O3. It is a derivative of oxepanone and contains an oxirane ring, which is a three-membered cyclic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one typically involves a multi-step process. One reported method starts with the hydrogenation of carvone to produce dihydrocarvone. This intermediate is then subjected to epoxidation and ring-expansion reactions to yield the final product. The overall yield of this process is around 25% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, improving yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one has several scientific research applications:
Polymer Science: It is used as a monomer in the ring-opening polymerization to produce functional biodegradable polymers.
Materials Chemistry: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Biomedical Applications: Due to its biodegradability, it is explored for use in medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains with various functional groups. The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropenyl-7-methyl-2-oxepanone: This compound is structurally similar but contains an isopropenyl group instead of an oxirane ring.
Dihydrocarvide: Another derivative of carvone, which is used as an intermediate in the synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one.
Uniqueness
This compound is unique due to its oxirane ring, which imparts specific reactivity and allows for the formation of functional polymers. This makes it distinct from other similar compounds that may lack this reactive group.
Propiedades
Número CAS |
368439-19-4 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
7-methyl-4-(2-methyloxiran-2-yl)oxepan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7-3-4-8(5-9(11)13-7)10(2)6-12-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CPOHXRNUHARBNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC(=O)O1)C2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


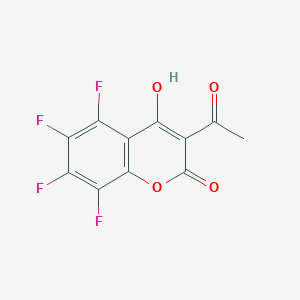

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
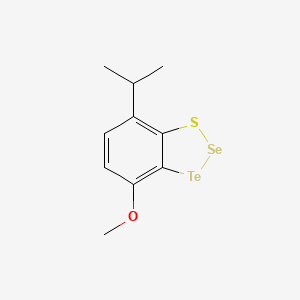
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
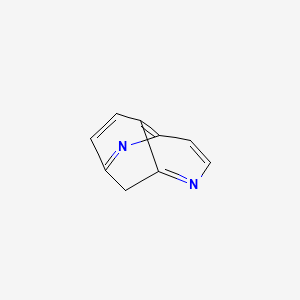
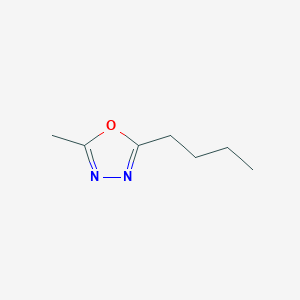
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
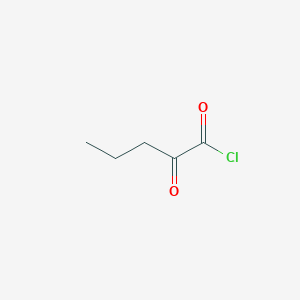
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)

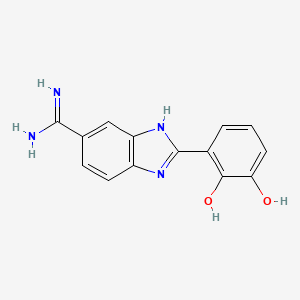
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
